2-(5-Chloro-2-nitrophenyl)acetonitrile
Overview
Description
Scientific Research Applications
Identification of Metabolites in Poisoning Cases
Research has identified urinary metabolites in human subjects acutely poisoned by compounds like p-chloronitrobenzene, indicating the metabolic pathways involved and the potential for similar studies on 2-(5-Chloro-2-nitrophenyl)acetonitrile to understand its metabolism and effects in acute exposure scenarios (Yoshida, Tabuchi, & Andoh, 1992).
Environmental and Occupational Exposure
Studies on the exposure to chlorophenols and phenoxyherbicides in New Zealand have investigated the association with soft tissue sarcoma, showcasing the importance of evaluating the health impacts of exposure to hazardous chemicals in both environmental and occupational settings (Smith, Pearce, Fisher, Giles, Teague, & Howard, 1984). This highlights the need for research on this compound's potential environmental and health impacts.
Pharmacokinetics and Drug Metabolism
The pharmacokinetics of positron-labeled 1,3-bis(2-chloroethyl)nitrosourea in human brain tumors, investigated using positron emission tomography, demonstrates the utility of advanced imaging techniques to study the behavior of chemically related compounds within the human body (Diksic, Sako, Feindel, Kato, Yamamoto, Farrokhzad, & Thompson, 1984). Such methodologies could be applied to explore the biodistribution and metabolic fate of this compound.
Safety and Hazards
Properties
IUPAC Name |
2-(5-chloro-2-nitrophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-1-2-8(11(12)13)6(5-7)3-4-10/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTBSJBPGRATIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379485 | |
Record name | 2-(5-chloro-2-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72301-65-6 | |
Record name | 2-(5-chloro-2-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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